Cvt-313
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-hydroxyethyl-[6-[(4-methoxyphenyl)methylamino]-9-propan-2-ylpurin-2-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3/c1-14(2)26-13-22-17-18(21-12-15-4-6-16(29-3)7-5-15)23-20(24-19(17)26)25(8-10-27)9-11-28/h4-7,13-14,27-28H,8-12H2,1-3H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVIIUBWMBHLOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)N(CCO)CCO)NCC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173812 | |
| Record name | CVT-313 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199986-75-9 | |
| Record name | CVT-313 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199986759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CVT-313 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CVT-313 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5490K8I7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Potency and Selectivity of Cvt-313: An In-Depth Analysis of In Vitro Kinase Assay Results
For Immediate Release
This technical guide provides a comprehensive overview of the in vitro kinase assay results for Cvt-313, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Designed for researchers, scientists, and drug development professionals, this document details the quantitative inhibitory activity of this compound, outlines the experimental methodologies used to determine its efficacy, and visualizes the key signaling pathways and experimental workflows.
Executive Summary
This compound is a purine analog that demonstrates high potency and selectivity for CDK2, a key regulator of the G1/S phase transition in the cell cycle.[1][2][3] In vitro studies have established its mechanism of action as an ATP-competitive inhibitor.[1] By targeting CDK2, this compound effectively inhibits the hyperphosphorylation of the retinoblastoma protein (pRb), leading to cell cycle arrest at the G1/S boundary and preventing aberrant cell proliferation.[2][3] This targeted activity makes this compound a promising candidate for further investigation in proliferative diseases.
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound was assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) values clearly demonstrate its selectivity for CDK2.
| Kinase Target | IC50 (µM) | Fold Selectivity vs. CDK2 |
| CDK2/Cyclin A | 0.5 | 1 |
| CDK1/Cyclin B | 4.2 | 8.4 |
| CDK4/Cyclin D1 | 215 | 430 |
| MAPK | >1250 | >2500 |
| PKA | >1250 | >2500 |
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
A radiometric protein kinase assay was utilized to determine the IC50 values of this compound against CDK2/Cyclin A, CDK1/Cyclin B, and CDK4/Cyclin D1.
-
Enzymes: Recombinant human CDK2/Cyclin A, CDK1/Cyclin B, and CDK4/Cyclin D1.
-
Substrate: Histone H1 is a commonly used substrate for CDK2 in vitro kinase assays.[4][5]
-
Reaction Buffer: 50 mM Tris, pH 7.5, 10 mM MgCl₂, 1 mM DTT.
-
ATP: [γ-³²P]ATP was used to enable detection of substrate phosphorylation. The concentration of ATP is typically kept near the Km value for the specific kinase.
-
Procedure:
-
The kinase, substrate, and varying concentrations of this compound (solubilized in DMSO) were combined in the reaction buffer.
-
The reaction was initiated by the addition of [γ-³²P]ATP.
-
The mixture was incubated at 30°C for a defined period (e.g., 10-30 minutes).
-
The reaction was stopped by the addition of phosphoric acid.
-
The phosphorylated substrate was captured on P81 phosphocellulose paper.
-
Unincorporated [γ-³²P]ATP was removed by washing the paper with phosphoric acid.
-
The amount of incorporated radioactivity was quantified using a scintillation counter.
-
IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Mechanism and Workflow
This compound Mechanism of Action: Inhibition of the CDK2/Rb-E2F Signaling Pathway
The following diagram illustrates the signaling pathway targeted by this compound. In a normal cell cycle, the CDK2/Cyclin E complex phosphorylates the retinoblastoma protein (pRb), causing the release of the E2F transcription factor, which then activates genes required for S-phase entry. This compound inhibits this phosphorylation step.
Caption: this compound inhibits the CDK2/Cyclin E complex, preventing pRb phosphorylation and S-phase entry.
Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines the key steps in the in vitro kinase assay used to evaluate the inhibitory activity of this compound.
Caption: Workflow of the in vitro radiometric kinase assay for this compound IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Creative Enzymes [creative-enzymes.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Histone H1 Phosphorylation by Cdk2 Selectively Modulates Mouse Mammary Tumor Virus Transcription through Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
The Selective CDK2 Inhibitor Cvt-313: A Technical Guide to its Role in G1/S Phase Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cvt-313 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of the G1/S phase transition of the mammalian cell cycle.[1][2] By targeting CDK2, this compound effectively inhibits the hyperphosphorylation of the retinoblastoma protein (pRb), leading to a robust cell cycle arrest at the G1/S boundary.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating cell cycle regulation and exploring the therapeutic potential of CDK2 inhibition.
Introduction
The progression of the mammalian cell cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The activity of these kinases is dependent on their association with regulatory subunit proteins called cyclins. The transition from the G1 (first gap) phase to the S (synthesis) phase is a critical checkpoint, and its dysregulation is a hallmark of many cancers. Cyclin E, in complex with CDK2, plays a pivotal role in driving cells past this checkpoint, primarily through the phosphorylation and inactivation of the retinoblastoma tumor suppressor protein (pRb).
This compound has emerged as a valuable chemical tool for studying the intricate mechanisms of G1/S phase regulation. It is a purine analog that demonstrates high selectivity for CDK2, making it a specific inhibitor for dissecting the downstream consequences of CDK2 inactivation.[1][2]
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the kinase activity of the CDK2/cyclin E complex. This inhibition is competitive with respect to ATP, with a reported Ki of 95 nM.[1] The primary downstream effector of the CDK2/cyclin E complex is the retinoblastoma protein. In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for S-phase entry. Upon phosphorylation by CDK2/cyclin E, pRb releases E2F, allowing for the expression of S-phase genes and commitment to DNA replication.
By inhibiting CDK2, this compound prevents the hyperphosphorylation of pRb, thereby maintaining its association with E2F and blocking the G1/S transition.[1] This leads to an accumulation of cells in the G1 phase of the cell cycle.
Quantitative Data
The inhibitory activity of this compound has been quantified through in vitro kinase assays and cell-based proliferation assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Complex | IC50 (µM) |
| CDK2/Cyclin A | 0.5[3] |
| CDK1/Cyclin B | 4.2[3] |
| CDK4/Cyclin D1 | 215[3] |
| MAPK | >1250[3] |
| PKA | >1250[3] |
IC50 values were determined by in vitro kinase assays.
Table 2: this compound Growth Inhibitory Activity in Various Cell Lines
| Cell Line | Description | IC50 for Growth Arrest (µM) |
| A549 | Human lung carcinoma | 1.2[4] |
| Various | Mouse, rat, and human cell lines | 1.25 - 20[1] |
IC50 values were determined by cell proliferation assays.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in G1/S phase cell cycle arrest.
Cell Culture and Treatment
-
Cell Line Maintenance: Culture cells (e.g., A549, MRC-5) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in growth medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
-
Treatment: Seed cells in appropriate culture vessels (e.g., plates, flasks) and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48 hours).
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Following treatment with this compound, harvest the cells by trypsinization. Collect both adherent and floating cells to ensure all cells are included in the analysis.
-
Fixation: Wash the cells with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A in PBS. PI intercalates with DNA, and RNase A digests RNA to prevent its staining.
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm. Collect data from at least 10,000 events per sample.
-
Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on single cells to exclude doublets and aggregates. Generate a histogram of DNA content (PI fluorescence intensity) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for pRb Phosphorylation
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) assay or a similar method.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated pRb (e.g., anti-phospho-Rb (Ser780) or anti-phospho-Rb (Ser807/811)). Also, probe for total pRb and a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
In Vitro CDK2 Kinase Assay
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine a reaction buffer, a source of active CDK2/cyclin E enzyme, a substrate (e.g., histone H1 or a pRb fragment), and various concentrations of this compound or a vehicle control.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-32P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 10-30 minutes).
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA or by spotting the reaction mixture onto phosphocellulose paper).
-
Quantification: If using a radiolabeled substrate, quantify the incorporation of the radioactive phosphate into the substrate using a scintillation counter or by autoradiography after SDS-PAGE. If using a non-radioactive method (e.g., ADP-Glo™ Kinase Assay), follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of CDK2 that serves as an invaluable tool for studying the G1/S phase transition of the cell cycle. Its mechanism of action, centered on the inhibition of pRb hyperphosphorylation, leads to a predictable and robust G1/S arrest in a variety of cell types. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further investigate the biological roles of CDK2 and to explore the therapeutic potential of its inhibition in diseases characterized by aberrant cell proliferation.
References
CVT-313: A Technical Whitepaper on its Anti-Proliferative Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
CVT-313 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] By targeting CDK2, this compound effectively halts the cell cycle at the G1/S boundary, preventing the hyperphosphorylation of the retinoblastoma protein (Rb) and ultimately inhibiting cell proliferation.[1][3] This technical guide provides a comprehensive overview of the preclinical data supporting this compound as a potential anti-proliferative agent, including its inhibitory activity, effects on cancer cell lines, and detailed experimental methodologies.
Introduction
The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in the regulation of the eukaryotic cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound emerged from a purine analog library as a potent inhibitor of CDK2, an enzyme essential for the G1 to S phase transition.[1] Its ability to induce cell cycle arrest and inhibit the growth of a range of tumor cell lines in vitro, as well as prevent neointimal proliferation in vivo, underscores its potential as an anti-proliferative drug candidate.[1][2]
Mechanism of Action: The CDK2-Rb Signaling Pathway
This compound exerts its anti-proliferative effects by directly inhibiting the kinase activity of the CDK2/cyclin E and CDK2/cyclin A complexes. This inhibition prevents the subsequent hyperphosphorylation of the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S-phase entry. By maintaining Rb in its active, hypophosphorylated state, this compound effectively blocks the cell cycle at the G1/S transition, thereby halting cell proliferation.[1][3]
Quantitative Data
The inhibitory activity of this compound has been quantified against several kinases and its anti-proliferative effects have been measured in various cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (µM) | Selectivity vs. CDK2 |
| CDK2 | 0.18 - 0.5[4][5] | 1x |
| CDK5 | 0.42[5] | ~0.84-2.3x |
| CDK1 | 4.2[6] | 8.4-23.3x |
| CDK4 D1 | 215[6] | 430-1194x |
| MAPK/PKA/PKC | >1250[6][7] | >2500x |
Table 2: Anti-Proliferative Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 for Growth Arrest (µM) |
| A549 | Human Lung Carcinoma | 1.2[8][9] |
| Human Colon Adenocarcinoma | Colon Cancer | 1.25 - 20[1][2] |
| Human Pancreatic Carcinoma | Pancreatic Cancer | 1.25 - 20[1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Lymphoma | Profound effects at 5-20[6] |
| Rat Neonatal Aortic Smooth Muscle Cells | N/A | Not specified[4] |
| Mouse, Rat, and Human Cell Lines (general) | Various | 1.25 - 20[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
In Vitro CDK Kinase Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against CDK enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Precision Medicine Drug Discovery Pipeline Identifies Combined CDK2 and 9 Inhibition as a Novel Therapeutic Strategy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phosphorylation of the RB C-terminus regulates condensin II release from chromatin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cvt-313: An Inhibitor of Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cvt-3.13 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1] By targeting CDK2, Cvt-3.13 effectively halts cell cycle progression at the G1/S boundary, leading to an inhibition of cell proliferation.[1][2] This document provides detailed application notes and experimental protocols for utilizing Cvt-3.13 to inhibit cell proliferation in a research setting.
Mechanism of Action
Cvt-3.13 exerts its anti-proliferative effects by competitively binding to the ATP-binding pocket of CDK2.[1] This inhibition prevents the CDK2/cyclin E complex from phosphorylating key substrates, most notably the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and DNA replication. This molecular mechanism leads to a reversible cell cycle arrest at the G1/S transition.
Caption: Cvt-3.13 inhibits CDK2, preventing pRb phosphorylation and causing G1/S arrest.
Data Presentation: Optimal Concentrations of Cvt-3.13
The optimal concentration of Cvt-3.13 for inhibiting cell proliferation is cell-type dependent. The half-maximal inhibitory concentration (IC50) for cell growth inhibition generally ranges from 1.25 to 20 µM.[1][2] Below is a summary of reported IC50 values for Cvt-3.13 in various cell lines.
| Cell Line | Cell Type | Organism | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | Human | 1.2 | [3] |
| Various Tumor Cell Lines | Cancer | Human, Mouse, Rat | 1.25 - 20 | [1] |
| Rat Neonatal Aortic Smooth Muscle Cells | Smooth Muscle | Rat | Not specified, but effective inhibition observed | |
| MRC-5 | Fetal Lung Fibroblast | Human | Not specified, but effective inhibition observed | [2] |
Note: It is highly recommended that researchers perform a dose-response curve to determine the optimal Cvt-3.13 concentration for their specific cell line and experimental conditions.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of Cvt-3.13 in inhibiting cell proliferation.
Cell Proliferation Assay (MTT/XTT Assay)
This protocol outlines a method to determine the IC50 of Cvt-3.13 in a given cell line.
Caption: Workflow for determining the IC50 of Cvt-3.13 using a cell proliferation assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cvt-3.13 stock solution (e.g., 10 mM in DMSO)
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Cvt-3.13 Treatment: Prepare serial dilutions of Cvt-3.13 in complete medium. A suggested starting range is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the Cvt-3.13 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT/XTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Measurement: If using MTT, add 100 µL of solubilization buffer to each well and incubate for 2 hours at room temperature in the dark. Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Cvt-3.13 concentration and determine the IC50 value using a non-linear regression curve fit.
Western Blot Analysis of Retinoblastoma (pRb) Phosphorylation
This protocol is to confirm the mechanism of action of Cvt-3.13 by assessing the phosphorylation status of pRb.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
Cvt-3.13
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-pRb (Ser780 or Ser807/811), anti-total-pRb, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Cvt-3.13 at the predetermined IC50 concentration and a higher concentration (e.g., 2x IC50) for 24 hours. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the G1/S phase arrest induced by Cvt-3.13.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
Cvt-3.13
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Cvt-3.13 at the IC50 concentration for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase is expected after Cvt-3.13 treatment.
Troubleshooting
-
Low Efficacy of Cvt-3.13:
-
Verify the concentration and purity of the Cvt-3.13 stock solution.
-
Optimize the incubation time and concentration for your specific cell line.
-
Ensure proper cell health and culture conditions.
-
-
High Background in Western Blots:
-
Optimize the blocking conditions and antibody concentrations.
-
Ensure adequate washing steps.
-
-
Poor Resolution in Cell Cycle Analysis:
-
Ensure proper fixation and staining of the cells.
-
Avoid cell clumps by filtering the sample before analysis.
-
By following these guidelines and protocols, researchers can effectively utilize Cvt-3.13 as a tool to study the role of CDK2 in cell cycle regulation and to explore its potential as a therapeutic agent for diseases characterized by aberrant cell proliferation.
References
Application Note: Detection of pRb Phosphorylation Status Following Cvt-313 Treatment via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The retinoblastoma protein (pRb) is a critical tumor suppressor that governs the G1/S checkpoint of the cell cycle. Its function is tightly regulated by phosphorylation. In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, inhibiting the expression of genes required for S-phase entry. The phosphorylation of pRb by cyclin-dependent kinases (CDKs) leads to the release of E2F, allowing for cell cycle progression.[1][2][3] Cvt-313 is a potent and specific inhibitor of CDK2.[4][5] By inhibiting CDK2, this compound is expected to prevent the hyperphosphorylation of pRb, thereby maintaining it in its active, growth-suppressive state and causing a cell cycle arrest at the G1/S boundary.[4][6] This application note provides a detailed protocol for utilizing Western blotting to detect changes in the phosphorylation status of pRb in cells treated with this compound.
Signaling Pathway of this compound Action on pRb
Caption: this compound inhibits CDK2, preventing pRb phosphorylation and cell cycle progression.
Data Presentation
The expected outcome of this compound treatment is a dose-dependent decrease in the levels of phosphorylated pRb (p-pRb) relative to the total pRb protein. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading across all lanes.
| Treatment Group | This compound Concentration (µM) | Normalized p-pRb/Total pRb Ratio (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | ± 0.12 |
| This compound | 0.5 | 0.65 | ± 0.09 |
| This compound | 1.0 | 0.32 | ± 0.05 |
| This compound | 5.0 | 0.11 | ± 0.03 |
Experimental Protocols
Experimental Workflow
Caption: Workflow for Western blot analysis of pRb phosphorylation after this compound treatment.
Detailed Protocol for Western Blotting of pRb and p-pRb
This protocol is optimized for cultured cells treated with this compound.
1. Cell Culture and Treatment: a. Plate cells at a suitable density and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound (e.g., 0.5, 1.0, 5.0 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
2. Cell Lysis and Protein Extraction: a. After treatment, place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride). c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Based on the protein concentration, normalize all samples to the same concentration with RIPA buffer. b. Mix the protein samples with 4x Laemmli sample buffer to a final concentration of 1x. c. Denature the samples by heating at 95-100°C for 5 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder. e. Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. b. After transfer, you can briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm successful transfer. Destain with TBST.
6. Blocking: a. To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[7] Note: Do not use milk for blocking when detecting phosphorylated proteins, as casein is a phosphoprotein and can cause high background.[7][8]
7. Primary Antibody Incubation: a. Dilute the primary antibodies (e.g., rabbit anti-phospho-pRb and mouse anti-total pRb) in 5% BSA in TBST according to the manufacturer's recommended dilutions. b. Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation. For multiplexing, ensure the primary antibodies are from different host species.
8. Secondary Antibody Incubation: a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit HRP and anti-mouse HRP) diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
9. Signal Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. c. Incubate the membrane with the ECL substrate for the recommended time. d. Capture the chemiluminescent signal using a digital imaging system.
10. Data Analysis: a. Quantify the band intensities using image analysis software. b. For each sample, normalize the intensity of the p-pRb band to the intensity of the total pRb band. c. Further normalize these ratios to a loading control (e.g., β-actin or GAPDH) if necessary. d. Plot the normalized p-pRb/total pRb ratios against the this compound concentration.
References
- 1. Functional Inactivation of the Retinoblastoma Protein Requires Sequential Modification by at Least Two Distinct Cyclin-cdk Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoblastoma tumor-suppressor protein phosphorylation and inactivation depend on direct interaction with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cumulative Effect of Phosphorylation of pRB on Regulation of E2F Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Cvt-313 off-target effects at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Cvt-313 at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. It exhibits competitive inhibition with respect to ATP and has a reported IC50 value of approximately 0.5 µM.
Q2: At what concentrations do off-target effects of this compound become apparent?
While this compound is selective for CDK2 at lower concentrations, off-target activities can be observed at higher concentrations. For instance, inhibition of other cyclin-dependent kinases, such as CDK1 and CDK5, occurs in the low micromolar range. It is crucial to consider the concentration of this compound used in your experiments to minimize off-target effects.
Q3: What are the known off-target kinases of this compound?
At higher concentrations, this compound has been shown to inhibit other kinases, including CDK1, CDK4, and CDK5. A comprehensive kinome scan has been performed using the DiscoveRx KINOMEscan® platform, and the results can be visualized to understand the broader selectivity profile of this compound.
Q4: Does this compound have off-target effects on non-kinase proteins?
Yes, unexpectedly, this compound has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4) and phosphodiesterase 5 (PDE5). A screen of 2560 compounds identified eight potent PDE4 inhibitors with IC50 values ranging from 0.41 to 2.46 µM, suggesting this compound's potency is likely within this range.
Q5: What are the potential cellular consequences of this compound's off-target effects at high concentrations?
High concentrations of this compound can lead to phenotypes that are not solely due to CDK2 inhibition. These may include:
-
Cell cycle arrest at different phases: While CDK2 inhibition primarily causes a G1/S phase arrest, off-target inhibition of CDK1 at higher concentrations can lead to a G2/M arrest.
-
Induction of apoptosis: this compound can induce apoptosis, which is linked to the downregulation of the anti-apoptotic protein Mcl-1.
-
Modulation of cAMP and cGMP signaling: Inhibition of PDE4 and PDE5 can lead to an increase in intracellular levels of cAMP and cGMP, respectively, which can have broad effects on various cellular processes.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected cell cycle arrest phenotype (e.g., G2/M arrest instead of G1/S). | Inhibition of CDK1 at high concentrations of this compound. | Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits CDK2 without significantly affecting CDK1. Use a more selective CDK2 inhibitor as a control if available. |
| High levels of apoptosis observed, even at concentrations expected to only inhibit CDK2. | Off-target effects leading to the downregulation of Mcl-1 or other anti-apoptotic proteins. | Titrate this compound to a lower concentration. Investigate the expression levels of Mcl-1 and other apoptosis-related proteins (e.g., caspases, Bcl-2 family members) by western blot. |
| Unexplained changes in cell morphology, adhesion, or signaling pathways unrelated to the cell cycle. | Inhibition of PDE4/PDE5, leading to altered cAMP/cGMP levels. | Measure intracellular cAMP and cGMP levels. Use specific PDE4/PDE5 inhibitors as controls to determine if the observed phenotype is reproducible. |
| Inconsistent or variable experimental results. | Use of excessively high concentrations of this compound, leading to a mixture of on-target and off-target effects. | Carefully determine the optimal concentration of this compound for your specific cell line and experimental endpoint. Ensure consistent compound handling and dilution. |
Quantitative Data on this compound Kinase Inhibition
| Kinase | IC50 (µM) | Fold Selectivity vs. CDK2 | Reference(s) |
| CDK2 | 0.5 | 1x | |
| CDK5 | 0.42 | ~1.2x | |
| CDK1 | 4.2 | 8.4x | |
| CDK4 | 215 | 430x |
Note: A comprehensive kinome-wide affinity profile for this compound is available for visualization through the DiscoveRx KINOMEscan® platform.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol can be adapted to assess the inhibitory activity of this compound against various kinases.
Materials:
-
Purified active kinase (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate (e.g., Histone H1 for CDK2)
-
This compound (or other inhibitors) at various concentrations
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive methods)
-
Kinase reaction buffer (specific to the kinase)
-
96-well plates
-
Detection reagents (e.g., phosphospecific antibodies, luminescence reagents)
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase, substrate, and this compound (or vehicle control) to the kinase reaction buffer.
-
Pre-incubate the mixture at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired reaction time (e.g., 30-60 minutes) at the optimal temperature.
-
Stop the reaction using an appropriate method (e.g., adding EDTA, boiling in SDS-PAGE sample buffer).
-
Detect the amount of phosphorylated substrate using a suitable method (e.g., autoradiography for radiolabeled ATP, ELISA with phosphospecific antibodies, or a luminescence-based assay).
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
This compound Off-Target Kinase Inhibition
Caption: Off-target kinase profile of this compound at high concentrations.
Proposed Pathway of this compound Induced Apoptosis
Caption: Proposed signaling pathway for this compound-induced apoptosis via Mcl-1 degradation.
Experimental Workflow for Assessing Off-Target Effects
Caption: Experimental workflow to investigate potential off-target effects of this compound.
Technical Support Center: Optimizing Cvt-313 Dosage for Minimal Toxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of Cvt-313 in in vivo experiments. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to help optimize dosage while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Cdk2 Inhibitor III, is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest, primarily at the G1/S boundary. By inhibiting CDK2, this compound can prevent the proliferation of aberrantly dividing cells.
Q2: What are the reported in vitro IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for CDK2 is approximately 0.5 µM in cell-free assays. It shows significantly less activity against other kinases such as CDK1 (IC50 = 4.2 µM) and CDK4 (IC50 = 215 µM). In cell-based assays, the IC50 for growth arrest ranges from 1.25 to 20 µM in various mouse, rat, and human cell lines.
Q3: What is the recommended solvent for preparing this compound for in vivo studies?
Q4: Are there any known in vivo studies using this compound?
A4: Yes, there are a few published in vivo studies. One study in a rat carotid artery model of restenosis reported that a brief intraluminal exposure to this compound resulted in a significant reduction of neointima formation. Another study in a mouse model with colorectal cancer patient-derived xenografts (PDXs) showed that this compound, in combination with a CDK9 inhibitor, led to significant tumor growth inhibition.
Troubleshooting Guides
Issue: Unexpected Toxicity or Adverse Events Observed in Animals
Q: My animals are showing signs of toxicity (e.g., weight loss, lethargy, ruffled fur) after this compound administration. What should I do?
A:
-
Immediate Action: The first step is to closely monitor the affected animals. Record all clinical signs of toxicity, including changes in weight, behavior, and physical appearance. If severe toxicity is observed, consult with your institution's veterinary staff to provide supportive care or consider humane euthanasia according to your approved animal protocol.
-
Dosage Reduction: The observed toxicity is likely dose-dependent. For subsequent experiments, it is crucial to reduce the dose of this compound. A dose de-escalation of 30-50% is a reasonable starting point.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound is not causing the toxicity. Administer the vehicle alone to a control group of animals to rule out any vehicle-related adverse effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Assessment: If possible, conduct a pilot PK study to understand the exposure levels of this compound in your animal model at different doses. This can help correlate exposure with both efficacy and toxicity.
-
Staggered Dosing: Consider a less frequent dosing schedule (e.g., every other day instead of daily) to allow for animal recovery between doses.
Issue: Lack of Efficacy at a Non-Toxic Dose
Q: I am not observing the expected therapeutic effect of this compound in my in vivo model, even at doses that appear to be well-tolerated. What could be the reason?
A:
-
Dose Escalation: If no toxicity has been observed, a carefully monitored dose-escalation study should be performed to determine if a higher dose is required for efficacy. Increase the dose in incremental steps (e.g., 50-100% increments) and closely monitor for any signs of toxicity.
-
Target Engagement: Confirm that this compound is reaching its target and inhibiting CDK2 activity in the tumor or target tissue. This can be assessed by measuring the phosphorylation of CDK2 substrates, such as the retinoblastoma protein (Rb), in tissue samples.
-
Formulation and Bioavailability: Re-evaluate your formulation. Poor solubility or stability of the compound can lead to low bioavailability and insufficient exposure at the target site. Consider alternative formulations to improve drug delivery.
-
Combination Therapy: As demonstrated in a colorectal cancer model, the efficacy of this compound may be enhanced when used in combination with other therapeutic agents. Research the signaling pathways in your model to identify potential synergistic combinations.
-
Model Sensitivity: It is possible that your specific in vivo model is not sensitive to CDK2 inhibition. Confirm the expression and reliance on the CDK2 pathway in your cell lines or tumor model through in vitro experiments before proceeding with extensive in vivo studies.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| CDK2 | Cell-free | 0.5 µM | |
| CDK1 | Cell-free | 4.2 µM | |
| CDK4 | Cell-free | 215 µM | |
| Various human, mouse, and rat cell lines | Cell proliferation | 1.25 - 20 µM |
Table 2: In Vivo Studies with this compound
| Animal Model | Indication | This compound Dose/Administration | Key Findings | Observed Toxicity | Reference |
| Rat | Carotid Artery Restenosis | Brief intraluminal exposure | >80% inhibition of neointima formation | Not specified | |
| Mouse (PDX) | Colorectal Cancer | Not specified (DMSO vehicle) | Synergistic tumor growth inhibition with a CDK9 inhibitor | No additional toxicities (weight loss, diarrhea, limb weakness, anxiety/restlessness, or hair loss) were observed. |
Experimental Protocols
Protocol 1: In Vivo Dose-Response and Efficacy Study
-
Animal Model: Select a relevant animal model (e.g., tumor xenograft, patient-derived xenograft).
-
Group Allocation: Randomly assign animals to different treatment groups (n=5-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (Low dose)
-
Group 3: this compound (Mid dose)
-
Group 4: this compound (High dose)
-
-
This compound Preparation: Prepare a fresh stock solution of this compound in a suitable vehicle on each day of dosing.
-
Administration: Administer this compound via the desired route (e.g., intraperitoneal, oral gavage) at the predetermined dosing schedule.
-
Efficacy Monitoring: Measure the primary efficacy endpoint regularly (e.g., tumor volume twice a week).
-
Toxicity Monitoring: Monitor animal health daily, including body weight, clinical signs of toxicity, and behavior.
-
Endpoint Analysis: At the end of the study, collect tumors or target tissues for pharmacodynamic analysis (e.g., Western blot for p-Rb).
Protocol 2: Basic In Vivo Toxicity Assessment
-
Animal Selection: Use healthy, naive animals of the same strain, sex, and age as in the efficacy studies.
-
Group Allocation: Assign animals to a vehicle control group and at least three this compound dose groups, including a high dose that is expected to induce some level of toxicity (n=3-5 per group).
-
Dosing: Administer this compound for a defined period (e.g., 14 days) following the same route and schedule as the planned efficacy study.
-
Clinical Observations: Perform detailed clinical observations at least once daily. Note any changes in appearance, behavior, or physiological signs.
-
Body Weight: Record body weight at least three times a week.
-
Hematology and Clinical Chemistry: At the end of the treatment period, collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess for hematological and organ-specific toxicities (e.g., liver and kidney function).
-
Histopathology: Perform a gross necropsy and collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination to identify any treatment-related microscopic changes.
Mandatory Visualizations
Caption: this compound inhibits CDK2, preventing cell cycle progression from G1 to S phase.
Caption: A stepwise workflow for optimizing this compound dosage in vivo.
Caption: A decision-making guide for managing this compound-related in vivo toxicity.
Cvt-313 stability in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Cvt-313.
This compound Stability in DMSO at -20°C
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in DMSO?
A1: The recommended storage temperature for this compound in DMSO is -20°C for short- to mid-term storage and -80°C for long-term storage.
Q2: How long is a this compound solution in DMSO stable at -20°C?
A2: There are conflicting reports from various suppliers regarding the stability of this compound in DMSO at -20°C. Some sources suggest a stability of up to one year, while others recommend usage within one month. Due to this discrepancy, it is highly recommended to perform a stability assessment under your specific laboratory conditions, especially for long-term experiments. For critical applications, preparing fresh solutions is the safest approach.
Q3: What are the signs of this compound degradation in a DMSO solution?
A3: Visual signs of degradation can include color change or precipitation in the solution. However, the absence of these signs does not guarantee stability. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks and a decrease in the parent compound's peak area.
Q4: Can I freeze-thaw my this compound DMSO stock solution?
A4: Repeated freeze-thaw cycles are generally not recommended as they can accelerate degradation. It is best practice to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no activity of this compound in an experiment. | 1. Degradation of this compound: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Incorrect concentration: Errors in dilution or calculation. 3. Insoluble compound: this compound may have precipitated out of the solution. | 1. Use a fresh aliquot of this compound stock solution. If the problem persists, prepare a fresh stock from solid material. Consider performing a stability check of your stock solution using HPLC. 2. Verify all calculations and ensure accurate pipetting. 3. Before use, ensure the DMSO stock is completely thawed and vortexed. Visually inspect for any precipitate. If precipitation is observed, gently warm the solution at 37°C and vortex to redissolve. |
| Inconsistent results between experiments. | 1. Variability in stock solution: Use of different stock solutions with varying stability. 2. Inconsistent experimental conditions: Minor variations in incubation times, cell densities, or reagent concentrations. | 1. Use the same batch of this compound and the same stock solution for a set of related experiments. Aliquot the stock to ensure consistency. 2. Standardize all experimental parameters and document them meticulously. |
| Precipitation observed in cell culture media after adding this compound. | Low solubility in aqueous media: The final concentration of DMSO might be too low to keep this compound in solution, or the this compound concentration is above its solubility limit in the final medium. | 1. Ensure the final DMSO concentration in the cell culture medium is sufficient to maintain solubility (typically ≤0.5%). 2. Perform a serial dilution of the DMSO stock in the medium to avoid shocking the compound out of solution. 3. Check the recommended working concentration for your specific cell line and experiment. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO at -20°C
This protocol outlines a general procedure for determining the stability of this compound in DMSO using HPLC.
1. Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile and water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector and a suitable C18 column
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple small, single-use vials.
-
Store the aliquots at -20°C.
3. Stability Time Points:
-
Establish time points for analysis (e.g., Day 0, Day 7, Day 14, Day 30, Day 60, etc.).
4. HPLC Analysis:
-
Time 0: Immediately after preparation, thaw one aliquot and dilute it to a working concentration (e.g., 100 µM) with the mobile phase. Inject into the HPLC system.
-
Record the chromatogram, noting the retention time and peak area of the main this compound peak. This will serve as the baseline.
-
Subsequent Time Points: At each scheduled time point, thaw a new aliquot and analyze it by HPLC under the same conditions.
-
Compare the peak area of the this compound peak to the Time 0 sample. Look for the appearance of new peaks, which may indicate degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Time 0.
-
A common threshold for stability is retaining ≥90% of the initial compound.
Table 1: Example Stability Data for this compound in DMSO at -20°C
| Time Point | This compound Remaining (%) | Observations |
| Day 0 | 100 | Single major peak observed. |
| Day 7 | 99.5 | No significant change. |
| Day 14 | 98.2 | Minor degradation peak appears. |
| Day 30 | 95.1 | Increase in degradation peak area. |
| Day 60 | 89.8 | Significant degradation observed. |
Note: This is example data. Actual results may vary.
Visualizations
CDK2 Signaling Pathway in G1/S Phase Transition
This compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The diagram below illustrates the role of the Cyclin E/CDK2 complex in the G1/S phase transition of the cell cycle, a key pathway inhibited by this compound.
Caption: this compound inhibits the Cyclin E-CDK2 complex, preventing Rb hyperphosphorylation and blocking the G1/S transition.
Experimental Workflow for this compound Stability Assessment
The following diagram outlines the logical flow of the experimental protocol for assessing the stability of this compound.
Caption: Workflow for determining the stability of this compound in DMSO using HPLC analysis over time.
Cvt-313 IC50 variability across different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving the CDK2 inhibitor, CVT-313.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] Its primary mechanism of action involves binding to the ATP pocket of CDK2, which prevents the phosphorylation of its substrates. This inhibition leads to the blockage of retinoblastoma (Rb) protein hyperphosphorylation, a critical step for cell cycle progression.[2] Consequently, cells treated with this compound arrest at the G1/S boundary of the cell cycle.[2]
Q2: What is the reported IC50 of this compound?
A2: The in vitro IC50 of this compound for CDK2 in cell-free assays is consistently reported as 0.5 µM.[1][2] However, the IC50 for cell growth inhibition in various cell lines is broader, typically ranging from 1.25 to 20 µM.[1][2] For specific cell line data, please refer to the data table below.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO and ethanol.
Q4: How should this compound be stored?
A4: this compound should be stored at -20°C.
Data Presentation: this compound IC50 Values
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in a cell-free assay and across various cell lines.
| Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| CDK2 | Cell-Free Kinase Assay | 0.5 | [1][2] |
| A549 (Human Lung Carcinoma) | Cell Growth Inhibition | 1.2 | [3] |
| MRC-5 (Human Fetal Lung Fibroblast) | Not Specified | 12.5 | |
| 4T1 (Mouse Breast Cancer) | Cell Viability Assay | Ineffective | [4] |
| Various Mouse, Rat, and Human Cell Lines | Growth Arrest | 1.25 - 20 | [1][2] |
Experimental Protocols
Detailed methodologies for common assays used to determine the IC50 of this compound are provided below.
MTT Assay for Cell Viability
This protocol is a general guideline for determining cell viability and can be adapted for specific cell lines and experimental conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures ATP levels as an indicator of metabolically active cells.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and treat the cells as described in the MTT assay protocol.
-
Incubation: Incubate for the desired treatment period.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability based on the luminescence signal relative to the vehicle control and determine the IC50 value as described for the MTT assay.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
Caption: this compound inhibits CDK2, preventing Rb phosphorylation and causing G1/S cell cycle arrest.
IC50 Determination Workflow
Caption: A generalized workflow for determining the IC50 of this compound in cell-based assays.
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Recommendation: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and consider excluding the outer wells of the 96-well plate, which are more prone to evaporation (the "edge effect").
-
-
Possible Cause 2: Variation in Compound Potency.
-
Recommendation: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Differences in Incubation Time.
-
Recommendation: Use a consistent incubation time for all experiments. IC50 values can be time-dependent.
-
-
Possible Cause 4: Cell Passage Number.
-
Recommendation: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.
-
Issue 2: IC50 value is significantly different from the expected range (1.25-20 µM).
-
Possible Cause 1: Cell Line-Specific Sensitivity.
-
Recommendation: Different cell lines exhibit varying sensitivity to CDK2 inhibitors. This can be due to differences in the expression levels of CDK2, its cyclin partners (Cyclin E and A), or endogenous CDK inhibitors (e.g., p21, p27). For example, this compound was found to be ineffective in the 4T1 breast cancer cell line.[4] It is crucial to consider the genetic background of the cell line being used.
-
-
Possible Cause 2: Assay-Dependent Differences.
-
Recommendation: The choice of viability assay can influence the determined IC50. Assays measuring different cellular parameters (e.g., metabolic activity vs. ATP levels) may yield different results. Ensure the chosen assay is appropriate for your cell line and experimental question.
-
-
Possible Cause 3: Compound Instability or Degradation.
-
Recommendation: Confirm the integrity of your this compound stock. If possible, verify its activity in a cell line with a known IC50.
-
Issue 3: Poor dose-response curve (no clear sigmoidal shape).
-
Possible Cause 1: Inappropriate Concentration Range.
-
Recommendation: The concentration range of this compound may be too high or too low. Perform a preliminary experiment with a broad range of concentrations (e.g., logarithmic dilutions from 0.01 µM to 100 µM) to identify the appropriate range for your specific cell line.
-
-
Possible Cause 2: Cytotoxicity vs. Cytostatic Effects.
-
Recommendation: this compound primarily induces cell cycle arrest (a cytostatic effect). At very high concentrations, it may induce cytotoxicity. The shape of the dose-response curve can be influenced by which effect is predominant at the tested concentrations. Consider assays that can distinguish between cytostatic and cytotoxic effects.
-
-
Possible Cause 3: Issues with the Viability Assay.
-
Recommendation: Ensure that the viability assay is performing optimally. For MTT assays, incomplete formazan solubilization can lead to inaccurate readings. For luminescent assays, ensure that the signal has stabilized before reading.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
issues with Cvt-313 long-term storage and potency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and potency of Cvt-313. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the storage, handling, and use of this compound.
Q1: What are the optimal long-term storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C.[1][2][3][4][5] Under these conditions, the compound is stable for at least four years.[3][4]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO and ethanol.[1][5] For stock solutions, dissolve this compound in fresh, anhydrous DMSO to a concentration of up to 100 mM.[1][5] It is crucial to use high-quality, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[2][6]
For storage of stock solutions:
To maintain potency, it is critical to avoid repeated freeze-thaw cycles.[2][6]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: If you observe precipitation in your this compound stock solution, gently warm the tube to 37°C for 10 minutes and/or sonicate it in an ultrasonic bath for a short period.[4] This can help to redissolve the compound. To prevent precipitation, ensure you are using fresh, anhydrous DMSO for dissolution.
Q4: I am observing a decrease in the inhibitory effect of this compound in my cell-based assays. What could be the cause?
A4: A decrease in potency can be attributed to several factors:
-
Improper Storage: The most common cause is improper storage of the stock solution, such as repeated freeze-thaw cycles or storage at an incorrect temperature.
-
Degradation in Aqueous Media: While specific degradation pathways in aqueous media are not well-documented, it is best practice to prepare fresh dilutions in your cell culture medium for each experiment from a frozen stock. Do not store this compound in aqueous solutions for extended periods.
-
Incorrect Concentration: Verify your calculations and the initial concentration of your stock solution.
-
Cell Line Variability: The IC50 for growth arrest can range from 1.25 to 20 µM depending on the cell line.[2][6][7]
To troubleshoot, we recommend performing a potency validation assay as described in the "Experimental Protocols" section below.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2), with a reported IC50 of approximately 0.5 µM.[2][3][6][7] By inhibiting CDK2, this compound prevents the hyperphosphorylation of the Retinoblastoma protein (Rb).[2][6][8] This maintains Rb in its active, hypophosphorylated state, which in turn keeps the transcription factor E2F sequestered, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle. This results in a cell cycle arrest at the G1/S boundary.[2][3][6][8]
Data Presentation: this compound Storage and Stability
The following tables summarize the recommended storage conditions and expected stability of this compound.
Table 1: this compound Powder Storage Recommendations
| Storage Temperature | Recommended Duration | Expected Stability |
| -20°C | Up to 4 years | ≥ 98% Purity |
| Room Temperature | Short-term (shipping) | Stable |
Table 2: this compound Stock Solution (in anhydrous DMSO) Storage Recommendations
| Storage Temperature | Recommended Duration | Expected Stability |
| -80°C | Up to 1 year | High |
| -20°C | Up to 1 month | Moderate |
| 4°C | Not Recommended | Low |
| Room Temperature | Not Recommended | Very Low |
Experimental Protocols
Protocol 1: In Vitro CDK2 Kinase Assay for Potency Validation
This protocol allows for the determination of the IC50 value of this compound to validate its potency.
Materials:
-
Recombinant active CDK2/Cyclin A or CDK2/Cyclin E enzyme
-
Histone H1 protein (as substrate)
-
This compound stock solution (in DMSO)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Phosphocellulose paper
-
Phosphoric acid solution
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of this compound in DMSO. Further dilute these in the kinase assay buffer.
-
In a microcentrifuge tube, combine the kinase assay buffer, recombinant CDK2/Cyclin complex, and the desired concentration of this compound or DMSO as a vehicle control.
-
Add Histone H1 substrate to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Thermal Shift Assay for this compound Binding Confirmation
This assay confirms the binding of this compound to CDK2 by measuring the increase in the protein's melting temperature (Tm).
Materials:
-
Recombinant CDK2 protein
-
This compound stock solution (in DMSO)
-
SYPRO Orange dye
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 25 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Real-time PCR instrument
Methodology:
-
Prepare a solution of CDK2 protein in the assay buffer.
-
In separate wells of a 96-well PCR plate, add the CDK2 solution.
-
Add this compound at various concentrations (e.g., 10 µM and 100 µM) or DMSO (as a control) to the wells.
-
Incubate at room temperature for approximately 1 hour.
-
Add SYPRO Orange dye to each well.
-
Place the plate in a real-time PCR instrument and run a melt curve analysis, gradually increasing the temperature.
-
The instrument will record the fluorescence of the SYPRO Orange dye, which increases as the protein unfolds.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in the Tm in the presence of this compound indicates successful binding and stabilization of the protein.[9]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound induced G1/S cell cycle arrest.
Experimental Workflow for this compound Potency Validation```dot
// Nodes start [label="Start: Suspected\nLoss of Potency", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; prep_reagents [label="Prepare Reagents:\n- this compound dilutions\n- CDK2/Cyclin complex\n- Substrate (Histone H1)\n- [γ-³²P]ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; run_assay [label="Perform In Vitro\nKinase Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; measure [label="Measure Radioactivity\n(Scintillation Counting)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze Data:\n- Calculate % Inhibition\n- Plot Dose-Response Curve", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ic50 [label="Determine IC50 Value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; compare [label="Compare IC50 to\nExpected Value (~0.5 µM)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; potent [label="Potency Confirmed", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; not_potent [label="Potency Reduced", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> prep_reagents; prep_reagents -> run_assay; run_assay -> measure; measure -> analyze; analyze -> ic50; ic50 -> compare; compare -> potent [label=" IC50 is as expected"]; compare -> not_potent [label=" IC50 is higher"]; }
Caption: Logical steps for troubleshooting this compound potency problems.
References
- 1. Phosphorylation of the retinoblastoma protein by cdk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Deciphering the Rb phosphorylation code - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. CVT 313 | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Creative Enzymes [creative-enzymes.com]
- 9. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Cvt-313 Treatment for Cell Cycle Synchronization
Welcome to the technical support center for the use of Cvt-313 in cell cycle synchronization experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining treatment duration and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell cycle synchronization?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] CDK2 activity is essential for the progression of cells from the G1 to the S phase of the cell cycle.[3] By competitively inhibiting the ATP-binding site of CDK2, this compound prevents the hyperphosphorylation of the retinoblastoma protein (Rb).[1][4] This leads to a reversible arrest of the cell cycle at the G1/S boundary, resulting in a synchronized cell population.[1][3]
Q2: What is the optimal concentration of this compound for cell cycle synchronization?
A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. The IC50 for growth arrest generally ranges from 1.25 to 20 µM.[1][3] For synchronization, a concentration that effectively arrests cells at the G1/S boundary with minimal cytotoxicity should be used. It is recommended to perform a dose-response experiment and assess cell cycle distribution and viability.
Q3: How long should I treat my cells with this compound for effective synchronization?
A3: The optimal treatment duration depends on the cell line's doubling time. A common starting point is to treat for a duration equivalent to one full cell cycle (e.g., 18-24 hours for many cancer cell lines). This allows for the majority of the asynchronous population to progress through the cell cycle and accumulate at the G1/S checkpoint.
Q4: Is the cell cycle arrest induced by this compound reversible?
A4: Yes, the cell cycle arrest induced by this compound is reversible. Upon removal of the inhibitor from the culture medium, cells can re-enter the cell cycle and proceed synchronously through S, G2, and M phases. The efficiency of re-entry can be cell-type dependent.
Q5: How can I verify the efficiency of cell cycle synchronization with this compound?
A5: The most common method to verify synchronization is through flow cytometry analysis of DNA content after staining with a fluorescent dye like propidium iodide (PI) or DAPI. A successfully synchronized population will show a significant enrichment of cells in the G1 phase (a single peak at 2N DNA content).
Q6: Can this compound be used in combination with other synchronization methods?
A6: While this compound is effective on its own for G1/S arrest, combining it with other methods is generally not necessary and may increase cellular stress. For arresting cells at other cell cycle stages, different specific inhibitors would be required.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Synchronization Efficiency | - Suboptimal this compound concentration.- Inappropriate treatment duration.- Cell line is resistant to this compound.- High cell density leading to contact inhibition. | - Perform a dose-response curve (e.g., 1 µM to 20 µM) and analyze cell cycle profiles by flow cytometry to find the optimal concentration.- Adjust the treatment duration based on the cell line's doubling time. An initial time course of 12, 18, and 24 hours is recommended.- Consider that some cell lines may have altered cell cycle regulation rendering them less sensitive. Confirm CDK2 expression and activity if possible.- Ensure cells are seeded at a density that allows for exponential growth throughout the experiment. |
| Significant Cell Death | - this compound concentration is too high.- Prolonged treatment duration.- Cell line is particularly sensitive to CDK2 inhibition. | - Reduce the concentration of this compound.- Shorten the incubation time.- Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT, or Annexin V/PI staining) in parallel with the cell cycle analysis to determine the toxicity threshold. |
| Cells Do Not Re-enter the Cell Cycle After this compound Removal | - Incomplete removal of this compound.- Irreversible cell cycle arrest or induction of senescence.- Cellular stress. | - Wash the cells thoroughly with fresh, pre-warmed, serum-free media (2-3 times) before adding complete growth media.- Use a lower concentration of this compound or a shorter treatment duration. Assess markers of senescence (e.g., SA-β-gal staining).- Ensure gentle handling of cells during washes and media changes. |
| Variability Between Experiments | - Inconsistent cell density at the start of the experiment.- Variation in this compound stock solution activity.- Differences in cell passage number. | - Maintain a consistent seeding density for all experiments.- Prepare a large batch of this compound stock solution, aliquot, and store at -20°C or -80°C to ensure consistency. Avoid repeated freeze-thaw cycles.- Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
Data Presentation
Table 1: this compound Inhibitory Concentrations (IC50) Against Various Cyclin-Dependent Kinases
| Kinase | IC50 (µM) |
| CDK2/cyclin A | 0.5[1][5] |
| CDK1/cyclin B | 4.2[5] |
| CDK4/cyclin D1 | 215[5] |
| CDK5 | 0.42[6] |
Table 2: Recommended Starting Concentrations and Treatment Durations for this compound Mediated Cell Cycle Synchronization
| Cell Line Type | Starting this compound Concentration (µM) | Recommended Treatment Duration (hours) |
| Human Diploid Fibroblasts (e.g., MRC-5) | 5 - 12.5[1] | 18 - 24 |
| Human Lung Carcinoma (e.g., A549) | 1 - 5 | 18 - 24 |
| Human Bone Osteosarcoma (e.g., U2OS) | 5 - 15 | 18 - 24 |
| Human Cervical Cancer (e.g., HeLa) | 10 - 20 | 18 - 24 |
Note: These are starting recommendations. Optimal conditions should be determined for each specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Optimization of this compound Concentration for G1/S Arrest
-
Cell Seeding: Plate cells at a density that will not exceed 70-80% confluency by the end of the experiment.
-
This compound Treatment: The following day, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0, 1, 2.5, 5, 10, 20 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period equivalent to their cell cycle duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store at 4°C overnight or until analysis.
-
Staining and Analysis: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The optimal concentration will be the lowest concentration that achieves a maximal G1 peak with minimal sub-G1 population (indicative of apoptosis).
Protocol 2: Cell Synchronization and Release using this compound
-
Synchronization: Treat cells with the predetermined optimal concentration of this compound for the optimized duration.
-
Release: To release the cells from the G1/S block, aspirate the this compound containing medium. Wash the cells twice with pre-warmed, serum-free medium. Add fresh, pre-warmed complete growth medium.
-
Time-Course Collection: Harvest cells at various time points post-release (e.g., 0, 2, 4, 6, 8, 12, 16, 24 hours).
-
Analysis: Analyze the cell cycle progression at each time point by flow cytometry as described in Protocol 1. A successful synchronous progression will show a wave of cells moving from G1, through S, and into G2/M over time.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. This compound, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CVT 313 | Non-selective CDKs | Tocris Bioscience [tocris.com]
Technical Support Center: Cvt-313 & CDK1 Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of Cvt-313 on Cyclin-Dependent Kinase 1 (CDK1) activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, selective, reversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2)[1]. It is often used in research to study the roles of CDK2 in cell cycle progression and other cellular processes.
Q2: Does this compound inhibit CDK1 activity?
Yes, while this compound is most potent against CDK2, it can also inhibit CDK1, albeit at higher concentrations[1][2][3][4]. This is a critical consideration for experiments aiming for specific CDK2 inhibition.
Q3: What is the difference in potency of this compound against CDK2 versus CDK1?
This compound exhibits significantly higher selectivity for CDK2 over CDK1. Reports indicate that a concentration 8.5 times higher is required for half-maximal inhibition of CDK1 compared to CDK2[1][3][4].
Q4: What is the mechanism of inhibition for this compound?
This compound acts as an ATP-competitive inhibitor[1][3]. This means it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in experiments involving CDK1.
| Issue | Possible Cause | Recommended Solution |
| Unexpected inhibition of CDK1-mediated processes. | The concentration of this compound being used is high enough to inhibit CDK1. | Titrate this compound to the lowest effective concentration for CDK2 inhibition to minimize off-target effects on CDK1. Refer to the IC50 values in Table 1 for guidance. |
| Difficulty in achieving selective CDK2 inhibition in cellular assays. | The cellular concentration of this compound may be higher than intended, leading to CDK1 inhibition. | Perform a dose-response curve in your specific cell line to determine the optimal concentration for selective CDK2 inhibition. Monitor markers for both CDK1 and CDK2 activity. |
| Inconsistent results in kinase assays. | Variability in ATP concentration in the assay. As an ATP-competitive inhibitor, the apparent potency of this compound can be influenced by ATP levels. | Maintain a consistent and well-defined ATP concentration across all kinase assays. Ideally, this should be at or near the Km of the kinase for ATP. |
| This compound appears less potent than expected. | Degradation of the this compound stock solution. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately, protected from light and moisture. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against various cyclin-dependent kinases.
Table 1: this compound Inhibitory Activity
| Kinase | IC50 | Ki | Notes |
| CDK2 | 0.5 µM[1][2][3][4][5] | 95 nM[1][3] | Primary target of this compound. |
| CDK1 | 4.2 µM[1][4] | - | Approximately 8.5-fold less sensitive than CDK2[1][3][4]. |
| CDK4 | 215 µM[1][4] | - | Significantly less sensitive than CDK2 and CDK1[1][3][4]. |
| CDK5 | 0.42 µM[6][7] | - | Potent inhibition, similar to CDK2. |
Experimental Protocols
Key Experiment: In Vitro Kinase Assay to Determine this compound IC50 for CDK1
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against CDK1.
Materials:
-
Active CDK1/Cyclin B complex
-
Histone H1 (or other suitable CDK1 substrate)
-
This compound
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]
-
Assay plates (e.g., 384-well white plates)[8]
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)[9]
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in kinase buffer at the desired concentrations.
-
Prepare a solution of CDK1/Cyclin B enzyme in kinase buffer.
-
Prepare a substrate/ATP mix containing Histone H1 and ATP in kinase buffer.
-
-
Assay Setup:
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes)[9].
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: this compound inhibits CDK1 by blocking ATP binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. CVT 313 (6174) by Tocris, Part of Bio-Techne [bio-techne.com]
- 7. CVT 313 | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. promega.com [promega.com]
troubleshooting unexpected results with Cvt-313 in experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results with the selective CDK2 inhibitor, Cvt-313. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, selective, and ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2), with a reported IC50 of approximately 0.5 µM.[1][2][3][4][5] It also demonstrates inhibitory activity against CDK5 in the sub-micromolar range.[2][6][7] By inhibiting CDK2, this compound prevents the hyperphosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S boundary.[1][2][4]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO and ethanol.[2][7] Stock solutions should be stored at -20°C.[2][7][8] For cell-based assays, it is recommended to use fresh DMSO to prepare stock solutions, as moisture-absorbing DMSO can reduce solubility.[2]
Q3: What is the typical concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. The IC50 for growth arrest has been reported to range from 1.25 to 20 µM.[1][2][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Unexpected Results
This section addresses common issues that may arise during experiments with this compound.
Issue 1: No significant inhibition of cell proliferation at expected concentrations.
Possible Causes and Troubleshooting Steps:
-
Incorrect Concentration:
-
Verify Calculations: Double-check all calculations for preparing stock and working solutions.
-
Perform Dose-Response: If you have not already, run a dose-response experiment with a wide range of this compound concentrations to determine the IC50 in your specific cell line.
-
-
Compound Instability:
-
Fresh Stock: Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles.
-
Proper Storage: Ensure the compound has been stored correctly at -20°C.
-
-
Cell Line Resistance:
-
CDK2 Expression: Confirm that your cell line expresses CDK2 at a sufficient level.
-
Alternative Pathways: Consider that the cell line may have redundant or alternative signaling pathways that bypass the need for CDK2 activity.
-
Issue 2: Higher than expected cell death or cytotoxicity.
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects:
-
High Concentrations: At higher concentrations, this compound can inhibit other kinases, such as CDK1, which can lead to mitotic catastrophe and increased cell death.[9] Try using a lower concentration of this compound.
-
Titrate Concentration: Perform a toxicity assay (e.g., LDH release assay) alongside your primary assay to distinguish between targeted anti-proliferative effects and non-specific cytotoxicity.
-
-
Solvent Toxicity:
-
DMSO Control: Ensure you have a vehicle control (DMSO-treated cells) to assess the toxicity of the solvent itself. The final concentration of DMSO in the culture medium should typically be below 0.5%.
-
Issue 3: Inconsistent results between experiments.
Possible Causes and Troubleshooting Steps:
-
Experimental Variability:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Density: Ensure that cells are seeded at the same density for each experiment.
-
Standardized Protocols: Adhere strictly to standardized protocols for cell culture, treatment, and assays.
-
Data Summary Table
The following table summarizes the expected outcomes versus potential unexpected results when using this compound.
| Parameter | Expected Outcome | Potential Unexpected Outcome | Possible Reason for Discrepancy |
| Cell Proliferation | Dose-dependent inhibition | No inhibition or weak effect | Cell line resistance, compound instability |
| Cell Cycle | Arrest at G1/S phase | No cell cycle arrest, or arrest at other phases | Off-target effects at high concentrations (e.g., CDK1 inhibition leading to G2/M arrest) |
| Rb Phosphorylation | Decreased hyperphosphorylation | No change in Rb phosphorylation | Ineffective concentration, inactive compound |
| Cell Viability | Maintained at effective concentrations | Significant decrease in viability | High concentration leading to cytotoxicity, solvent toxicity |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Phospho-Rb
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser780, Ser807/811) and total Rb overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits CDK2, preventing Rb hyperphosphorylation and G1/S transition.
General Experimental Workflow for this compound
Caption: A typical experimental workflow for investigating the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. A Precision Medicine Drug Discovery Pipeline Identifies Combined CDK2 and 9 Inhibition as a Novel Therapeutic Strategy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CVT 313 | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 8. This compound - Creative Enzymes [creative-enzymes.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of CVT-313 and Other CDK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the CDK2 inhibitor CVT-313 with other notable alternatives in the field. The data presented is curated from various scientific publications and databases to assist researchers in making informed decisions for their drug discovery and development endeavors.
Quantitative Efficacy Comparison of CDK2 Inhibitors
The following table summarizes the in vitro potency of this compound against Cyclin-Dependent Kinase 2 (CDK2) and other related kinases. For comparative purposes, data for other well-characterized CDK inhibitors, including Dinaciclib, Roscovitine, and PF-06873600, are also included. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key metrics for evaluating the efficacy of these compounds.
| Inhibitor | Target | IC50 (µM) | Ki (nM) | Selectivity Notes |
| This compound | CDK2 | 0.5 [1] | 95 [1] | Potent and selective for CDK2.[1] |
| CDK1 | 4.2[1] | - | 8.5-fold more selective for CDK2 than CDK1.[1] | |
| CDK4/D1 | 215[1] | - | 430-fold more selective for CDK2 than CDK4.[1] | |
| CDK5 | 0.42 | - | Also inhibits CDK5 in the sub-micromolar range. | |
| Dinaciclib | CDK2 | 0.001 | - | A potent inhibitor of CDK2, CDK5, CDK1, and CDK9. |
| CDK1 | 0.003 | - | ||
| CDK5 | 0.001 | - | ||
| CDK9 | 0.004 | - | ||
| Roscovitine | CDK2 | 0.7 | - | Selective for CDKs, with little effect on CDK4/6. |
| CDK1 | 0.65 | - | ||
| CDK5 | 0.16 | - | ||
| PF-06873600 | CDK2 | - | 0.1 | A potent inhibitor of CDK2, CDK4, and CDK6. |
| CDK4 | - | 1.2 | ||
| CDK6 | - | 0.1 |
Experimental Protocols
The determination of inhibitor potency is crucial for the comparative analysis of CDK2 inhibitors. Below are detailed methodologies for two common in vitro kinase assays used to derive the IC50 and Ki values presented in this guide.
Radiometric Filter Binding Assay
This assay is a standard method for measuring the activity of a target kinase by quantifying the incorporation of a radiolabeled phosphate from [³³P]-ATP into a substrate.
Materials:
-
Active CDK2/Cyclin A or CDK2/Cyclin E enzyme
-
Substrate (e.g., Histone H1)
-
[γ-³³P]-ATP
-
Kinase reaction buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)
-
P81 phosphocellulose filter paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and the test inhibitor at various concentrations in the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Measure the radioactivity retained on the filter papers using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Luminescence-Based Kinase Assay (Kinase-Glo®)
This homogeneous assay quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. The amount of ATP is inversely proportional to the kinase activity.
Materials:
-
Active CDK2/Cyclin A or CDK2/Cyclin E enzyme
-
Substrate (e.g., Histone H1 or a specific peptide substrate)
-
ATP
-
Kinase-Glo® Reagent
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[2]
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction in the wells of a white opaque plate, containing the kinase, substrate, and the test inhibitor at various concentrations in the kinase reaction buffer.
-
Add ATP to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 20-60 minutes).
-
Add an equal volume of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition based on the reduction in luminescence and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CDK2 signaling and the experimental procedures used to study them is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.
Caption: CDK2 Signaling Pathway.
Caption: General Kinase Assay Workflow.
References
Cvt-313: A Potent and Selective CDK2 Inhibitor for Research Applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cvt-313's selectivity for Cyclin-Dependent Kinase 2 (CDK2) over CDK1 and CDK4, supported by experimental data. We delve into the methodologies behind these findings and offer a comparative analysis with other known CDK inhibitors.
This compound has emerged as a valuable tool for studying the specific roles of CDK2 in cell cycle regulation and its potential as a therapeutic target. Its high selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the inhibition of CDK2.
Comparative Selectivity of this compound
This compound demonstrates potent and selective inhibition of CDK2. Quantitative analysis of its inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), reveals a significant preference for CDK2 over other key cell cycle-regulating CDKs, namely CDK1 and CDK4.[1][2]
| Inhibitor | CDK2 IC50 (μM) | CDK1 IC50 (μM) | CDK4 IC50 (μM) | Selectivity (Fold) CDK1/CDK2 | Selectivity (Fold) CDK4/CDK2 |
| This compound | ~0.5[1][2] | ~4.2[1] | ~215[1] | ~8.4 | ~430 |
| Roscovitine | 0.7 | 0.65 | >100[3] | ~0.9 | >142 |
| Dinaciclib | 0.001 | 0.003 | 0.06-0.1 | 3 | 60-100 |
As the data indicates, this compound is approximately 8.4-fold more selective for CDK2 than for CDK1 and about 430-fold more selective for CDK2 than for CDK4.[1] This high degree of selectivity, particularly over CDK4, makes it a superior tool for dissecting the specific functions of CDK2. In comparison, Roscovitine shows similar potency against CDK1 and CDK2, offering less selectivity between these two kinases.[3][4] Dinaciclib, while a potent inhibitor of multiple CDKs, displays a lower selectivity margin between CDK2, CDK1, and CDK9.[5][6]
Unraveling the Mechanism: The CDK Signaling Pathway
Cyclin-dependent kinases are key regulators of the cell cycle. CDK4, in complex with cyclin D, and CDK2, in complex with cyclin E and then cyclin A, are crucial for the G1 to S phase transition. CDK1, complexed with cyclin B, is the primary driver of the G2 to M phase transition and mitosis. The selective inhibition of CDK2 by this compound allows for the specific interrogation of its roles in S phase entry and progression.
Experimental Protocols: Determining Kinase Inhibitor Selectivity
The selectivity of this compound was determined using in vitro kinase inhibition assays. These assays are fundamental in drug discovery and chemical biology for quantifying the potency and specificity of small molecule inhibitors.
General Principle of an In Vitro Kinase Assay
The core of the assay is to measure the enzymatic activity of a purified kinase in the presence of varying concentrations of an inhibitor. The activity is typically assessed by quantifying the phosphorylation of a specific substrate.
Detailed Methodology (Generalized)
-
Reagents and Materials:
-
Purified, active recombinant CDK1/cyclin B, CDK2/cyclin A (or cyclin E), and CDK4/cyclin D1 enzymes.
-
A suitable kinase-specific substrate (e.g., Histone H1 for CDKs).
-
Adenosine triphosphate (ATP), including a radiolabeled version (e.g., [γ-³²P]ATP or [γ-³³P]ATP) for radiometric assays, or non-radiolabeled ATP for luminescence-based assays.
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and other components to ensure optimal enzyme activity).
-
The inhibitor compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Multi-well plates (e.g., 96-well or 384-well).
-
Detection reagents (e.g., scintillation fluid for radiometric assays, or reagents for luminescence-based assays like ADP-Glo™).
-
Instrumentation for detection (e.g., scintillation counter or luminometer).
-
-
Assay Procedure:
-
A master mix is prepared containing the kinase reaction buffer, the kinase enzyme, and the substrate.
-
The inhibitor (this compound) is serially diluted to create a range of concentrations. These dilutions, along with a vehicle control (DMSO), are added to the wells of the multi-well plate.
-
The master mix is then dispensed into the wells containing the inhibitor.
-
The kinase reaction is initiated by the addition of ATP (containing the radiolabel or for use in luminescence detection).
-
The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, for example, by adding a stop solution (e.g., EDTA or phosphoric acid).
-
The amount of phosphorylated substrate is then quantified. In a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. In a luminescence-based assay like ADP-Glo™, the amount of ADP produced is measured, which is directly proportional to kinase activity.[7][8]
-
-
Data Analysis:
-
The raw data (e.g., counts per minute or relative light units) are converted to percent inhibition relative to the vehicle control.
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
A non-linear regression analysis is performed to fit a dose-response curve and calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Conclusion
The available experimental data robustly validates this compound as a potent and highly selective inhibitor of CDK2. Its significant selectivity over CDK1 and, most notably, CDK4, makes it an invaluable chemical probe for elucidating the specific biological functions of CDK2 in cellular processes and disease models. The detailed understanding of its inhibitory profile, supported by well-established experimental methodologies, provides researchers with a high degree of confidence in their experimental outcomes when utilizing this compound.
References
- 1. This compound, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 4. selleckchem.com [selleckchem.com]
- 5. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
Unraveling the Anti-Proliferative Potential of Cvt-313 Across Diverse Cancer Types
A Comparative analysis of the CDK2 inhibitor, Cvt-313, demonstrates its efficacy in halting cancer cell growth by targeting the cell cycle. This guide provides an in-depth comparison of its effects on various cancer models, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), has emerged as a promising candidate in preclinical studies for its ability to curb aberrant cell proliferation.[1][2][3] By competitively binding to the ATP pocket of CDK2, this compound effectively halts the progression of the cell cycle at the G1/S boundary, preventing cancer cells from replicating.[3][4] This guide synthesizes the available data on this compound's anti-proliferative effects across different cancer cell lines, offering a comparative overview of its potency and mechanism of action.
Quantitative Analysis of Anti-Proliferative Efficacy
The inhibitory concentration 50 (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for assessing the anti-proliferative efficacy of a compound. This compound has been evaluated against a range of human and murine cancer cell lines, with IC50 values for growth inhibition varying between 1.25 to 20 µM.[1][2][3]
| Cell Line | Cancer Type | IC50 (µM) for Growth Inhibition | Reference |
| A549 | Human Lung Carcinoma | 1.2 | [5][6] |
| CRC057 | Colorectal Cancer | >10 (as a single agent) | [7] |
| CRC119 | Colorectal Cancer | ~7.6 (as a single agent) | [7] |
| CRC16-159 | Colorectal Cancer | >10 (as a single agent) | [7] |
| CRC240 | Colorectal Cancer | >10 (as a single agent) | [7] |
| CRC247 | Colorectal Cancer | >10 (as a single agent) | [7] |
| CRC401 | Colorectal Cancer | >10 (as a single agent) | [7] |
| LOXIMVI | Melanoma | >5 (minimal inhibition) | [6] |
It is noteworthy that while this compound demonstrated significant single-agent activity against lung carcinoma cells, its efficacy as a monotherapy in the tested colorectal cancer cell lines was minimal, with high IC50 values.[5][6][7] However, synergistic effects have been observed when this compound is used in combination with other inhibitors. For instance, in colorectal cancer models, the combination of this compound with a CDK9 inhibitor led to significant tumor growth inhibition.[7] Similarly, a synergistic effect was reported in a melanoma cell line when this compound was combined with a CDK4 inhibitor.[6]
Comparative Kinase Selectivity
This compound exhibits a high degree of selectivity for CDK2. The concentration required for half-maximal inhibition of other kinases is substantially higher, indicating a targeted mechanism of action.
| Kinase | IC50 (µM) | Fold Difference vs. CDK2 | Reference |
| CDK2/cyclin A | 0.5 | 1x | [1][3] |
| CDK1/cyclin B | 4.2 | 8.4x | [1][3] |
| CDK4/cyclin D1 | 215 | 430x | [1][3] |
| CDK5 | 0.42 | ~0.84x | |
| MAPK/PKA/PKC | >1250 | >2500x | [1][3] |
This selectivity profile is crucial for minimizing off-target effects and associated toxicities in a clinical setting. While highly selective for CDK2 over many other kinases, this compound also shows potent inhibition of CDK5.
Experimental Protocols
A detailed understanding of the methodologies used to evaluate this compound is essential for reproducing and building upon these findings.
In Vitro Drug Sensitivity and Cell Proliferation Assays
These assays are fundamental to determining the anti-proliferative effects of a compound.
Protocol:
-
Cancer cell lines are seeded in 96-well plates at a density of approximately 4,000 cells per well and incubated for 24 hours in a drug-free medium.[7][8]
-
Following incubation, the cells are treated with this compound across a range of concentrations, typically starting from 50 µM or 100 µM with a serial dilution.[7][8]
-
The plates are incubated for a further period, often 72 hours, to allow for the assessment of cell growth.
-
Cell viability is then measured using a colorimetric assay, such as the MTT or SRB assay, which quantifies the number of viable cells.
-
The IC50 values are calculated from the dose-response curves generated from the viability data.
Kinase Inhibition Assays
These assays determine the potency and selectivity of the inhibitor against its target kinase.
Protocol:
-
Recombinant human CDK2/cyclin A, along with other kinases for selectivity profiling, are used.
-
The kinase reactions are typically carried out in a buffer containing ATP and a substrate (e.g., histone H1).
-
This compound is added at various concentrations to determine its inhibitory effect on the kinase activity.
-
The phosphorylation of the substrate is measured, often using a radioactive filter binding assay or a fluorescence-based method.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Tumor Growth Inhibition Studies
Animal models, such as patient-derived xenografts (PDXs), are used to evaluate the in vivo efficacy of the compound.[7]
Protocol:
-
PDX models are established by subcutaneously injecting homogenized tumor tissue into immunocompromised mice.[7]
-
Once tumors reach a specified volume (e.g., 250 mm³), the mice are randomized into treatment and control groups.[7]
-
This compound is administered to the treatment group, often via intraperitoneal injection, at a specified dose and schedule (e.g., 5 mg/kg).[7]
-
Tumor volumes and mouse weights are measured regularly throughout the study.[7]
-
At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Visualizing the Mechanism and Workflow
Diagrams created using the DOT language provide a clear visual representation of the signaling pathways and experimental processes involved in the evaluation of this compound.
Caption: this compound inhibits CDK2, preventing Rb phosphorylation and halting cell cycle progression.
Caption: Workflow for evaluating the anti-proliferative effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Precision Medicine Drug Discovery Pipeline Identifies Combined CDK2 and 9 Inhibition as a Novel Therapeutic Strategy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide to CVT-313 and Palbociclib: A Tale of Two Kinase Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of two cyclin-dependent kinase (CDK) inhibitors, CVT-313 and Palbociclib. While both molecules target the cell cycle, they exhibit distinct selectivity profiles, leading to different therapeutic applications and research focus. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, in-vitro and in-vivo activities, and the experimental protocols used to evaluate them.
At a Glance: Key Differences
| Feature | This compound | Palbociclib |
| Primary Targets | Cyclin-Dependent Kinase 2 (CDK2) | Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) |
| Mechanism of Action | ATP-competitive inhibitor of CDK2, leading to G1/S phase cell cycle arrest. | Selective inhibitor of CDK4 and CDK6, preventing phosphorylation of the retinoblastoma (Rb) protein and blocking G1 to S phase progression.[1][2] |
| Therapeutic Status | Investigational | Approved for HR-positive, HER2-negative breast cancer.[1] |
Biochemical and Cellular Activity
The following tables summarize the reported in-vitro activities of this compound and Palbociclib.
Table 1: Biochemical Inhibitory Activity
| Compound | Target | IC50 | Notes |
| This compound | CDK2 | 0.5 µM[3][4] | Potent and selective inhibitor of CDK2.[3][4] |
| CDK1 | 4.2 µM[4] | ~8.5-fold less sensitive than CDK2.[4] | |
| CDK4 D1 | 215 µM[4] | ~430-fold less sensitive than CDK2.[4] | |
| Palbociclib | CDK4 | 11 nM | Highly specific inhibitor of CDK4. |
| CDK6 | 16 nM | Highly specific inhibitor of CDK6. |
Table 2: Cellular Growth Inhibition
| Compound | Cell Line(s) | IC50 for Growth Arrest |
| This compound | Mouse, rat, and human cell lines | 1.25 to 20 µM[5] |
| Palbociclib | Various cancer cell lines | Varies depending on the cell line |
Signaling Pathways and Experimental Workflow
Visual representations of the signaling pathways targeted by each inhibitor and a general experimental workflow for their evaluation are provided below.
Caption: Signaling pathways targeted by this compound and Palbociclib.
Caption: General experimental workflow for evaluating CDK inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of results. Below are outlines of common protocols used in the evaluation of CDK inhibitors like this compound and Palbociclib.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified CDK enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Purified, active CDK/cyclin complexes (e.g., CDK2/Cyclin A, CDK4/Cyclin D1) and a suitable substrate (e.g., a fragment of the retinoblastoma protein, histone H1) are prepared in a kinase buffer.
-
Compound Dilution: The test compound (this compound or Palbociclib) is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are incubated with the various concentrations of the test compound.
-
Detection: The incorporation of the radiolabeled phosphate into the substrate is quantified using methods like scintillation counting or autoradiography.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTT Assay)
Objective: To assess the effect of the compound on the growth of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 for growth inhibition is determined.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Cells are treated with the test compound at a specific concentration for a defined time.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in a solution like cold 70% ethanol.
-
Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content. An accumulation of cells in the G1 phase would be indicative of a G1 cell cycle arrest.
Western Blot for Rb Phosphorylation
Objective: To assess the effect of the compound on the phosphorylation of the retinoblastoma protein (Rb).
Methodology:
-
Cell Lysis: Cells treated with the test compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated forms of Rb (e.g., phospho-Rb Ser780, Ser807/811) and a primary antibody for total Rb as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection via chemiluminescence.
-
Analysis: The levels of phosphorylated Rb are compared between treated and untreated samples to determine the inhibitory effect of the compound.
Conclusion
This compound and Palbociclib represent two distinct approaches to targeting the cell cycle for therapeutic benefit. This compound's potent and selective inhibition of CDK2 makes it a valuable research tool for studying the roles of this specific kinase in cell proliferation and a potential therapeutic agent in contexts where CDK2 activity is a key driver. In contrast, Palbociclib's established efficacy as a dual CDK4/6 inhibitor has led to its successful clinical application in breast cancer. The comparative data and experimental protocols presented in this guide are intended to aid researchers in designing and interpreting studies aimed at further elucidating the roles of these and other CDK inhibitors in cancer and other proliferative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK4 and CDK6 kinases: from basic science to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Precision Medicine Drug Discovery Pipeline Identifies Combined CDK2 and 9 Inhibition as a Novel Therapeutic Strategy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 5. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the ATP-Competitive Inhibition Mechanism of CVT-313: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of CVT-313 with other prominent Cyclin-Dependent Kinase 2 (CDK2) inhibitors, focusing on its confirmed ATP-competitive inhibition mechanism. The intended audience for this publication includes researchers, scientists, and professionals in the field of drug development. All quantitative data is presented in a clear tabular format, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate critical pathways and mechanisms.
Confirming the ATP-Competitive Nature of this compound
This compound is a potent and selective inhibitor of CDK2, a key regulator of the cell cycle.[1][2][3][4] Experimental data has consistently demonstrated that this compound functions through an ATP-competitive inhibition mechanism.[1][3][4] This means that this compound directly competes with adenosine triphosphate (ATP) for binding to the catalytic site of the CDK2 enzyme. This mode of action is substantiated by a reported Ki value of 95 nM with respect to ATP.[3] By occupying the ATP-binding pocket, this compound effectively blocks the kinase activity of CDK2, preventing the phosphorylation of its downstream targets and thereby arresting the cell cycle at the G1/S boundary.[2][3][4]
Comparative Performance of CDK2 Inhibitors
To provide a clear perspective on the efficacy and selectivity of this compound, the following table summarizes its inhibitory concentrations (IC50) against various cyclin-dependent kinases, alongside data for other well-characterized CDK2 inhibitors, Roscovitine and Dinaciclib. Both Roscovitine and Dinaciclib are also confirmed to be ATP-competitive inhibitors.[5][6][7]
| Inhibitor | Target | IC50 (µM) | Mechanism of Inhibition |
| This compound | CDK2 | 0.5 [1][2][3][4] | ATP-Competitive [1][3][4] |
| CDK1 | 4.2[1] | ||
| CDK4 | 215[1] | ||
| Roscovitine | CDK2/cyclin E | 0.1[8] | ATP-Competitive[5][9] |
| CDC2/cyclin B | 0.65[8] | ||
| CDK5/p35 | 0.16[8] | ||
| CDK7/cyclin H | 0.49[8] | ||
| Dinaciclib | CDK2 | 0.001[10] | ATP-Competitive[6][7] |
| CDK1 | 0.003[10] | ||
| CDK5 | 0.001[10] | ||
| CDK9 | 0.004[10] |
Experimental Methodologies
The determination of the inhibitory activity and mechanism of compounds like this compound typically involves in vitro kinase assays. A generalized protocol for such an assay is detailed below.
Kinase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific kinase and to investigate its mechanism of action with respect to ATP.
Materials:
-
Purified recombinant kinase (e.g., CDK2/cyclin A)
-
Kinase substrate (e.g., Histone H1)
-
Test inhibitor (e.g., this compound)
-
Adenosine Triphosphate (ATP), including radiolabeled [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the purified kinase, its substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the wells. For control wells, add the vehicle (e.g., DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. For ATP-competition assays, this step is performed with varying concentrations of ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution like phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. For mechanism studies, plot the reaction velocity against the substrate (ATP) concentration at different inhibitor concentrations (e.g., using a Lineweaver-Burk plot) to determine the mode of inhibition.
Visualizing the Mechanism and Pathway
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cyclin-d1.com [cyclin-d1.com]
- 9. mdpi.com [mdpi.com]
- 10. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Cvt-313's Effect on Neointima Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cvt-313's performance in inhibiting neointima formation with other established alternatives. The information is supported by experimental data from published studies, with a focus on providing detailed methodologies and clear data presentation to aid in research and development decisions.
Executive Summary
Neointima formation, the proliferation and migration of smooth muscle cells within the innermost layer of a blood vessel, is a key pathological process in restenosis following angioplasty and in atherosclerosis. This compound, a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), has demonstrated significant efficacy in preclinical models of neointima formation. This guide compares the mechanism and reported effectiveness of this compound with two widely used agents in the prevention of restenosis, Sirolimus (Rapamycin) and Paclitaxel, as well as another investigational agent, Combretastatin A4. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview for the scientific community.
Data Presentation: Quantitative Comparison of Anti-Neointimal Agents
The following tables summarize the quantitative data on the efficacy of this compound and its comparators in inhibiting neointima formation. It is important to note that the data are derived from different studies and experimental models, which should be considered when making direct comparisons.
Table 1: In Vitro Potency of Anti-Proliferative Agents
| Compound | Target | Mechanism of Action | IC50 (Growth Arrest) | Cell Lines | Reference |
| This compound | CDK2 | Cell cycle arrest at G1/S | 1.25 - 20 µM | Mouse, rat, and human cells | [1] |
| Sirolimus | mTOR | Inhibition of protein synthesis and cell cycle progression | Not explicitly stated for growth arrest in referenced studies | Human Aortic Smooth Muscle Cells | [2] |
| Paclitaxel | β-tubulin | Microtubule stabilization, mitotic arrest | Not explicitly stated for growth arrest in referenced studies | Human Aortic Smooth Muscle Cells | [2] |
| Combretastatin A4 | Tubulin | Tubulin depolymerization | Not explicitly stated for growth arrest in referenced studies | Human Aortic Smooth Muscle Cells | [2] |
Table 2: In Vivo Efficacy in Animal Models of Neointima Formation
| Compound | Animal Model | Dosing Regimen | Reduction in Neointimal Area | Reference |
| This compound | Rat carotid artery balloon injury | 1.25 mg/kg, single intraluminal administration | >80% | [1] |
| Sirolimus | Porcine coronary artery stenting | Stent-based delivery | ~51% | [3] |
| Paclitaxel | Porcine femoral artery balloon angioplasty | Adventitial delivery | ~85% (Neointima area: 0.41±0.17 mm² vs 2.75±0.81 mm² in control) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Rat Carotid Artery Balloon Injury Model for Neointima Formation
This model is a standard and widely used procedure to induce vascular injury and subsequent neointima formation.[5][6][7]
1. Animal Preparation:
-
Male Sprague-Dawley rats (400-450 g) are anesthetized.
-
The surgical area in the neck is shaved and sterilized.
2. Surgical Procedure:
-
A midline cervical incision is made to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The CCA and ICA are temporarily occluded with micro-clamps. A ligature is placed on the distal ECA.
-
An arteriotomy is made in the ECA.
-
A 2F Fogarty balloon catheter is introduced through the arteriotomy and advanced to the aortic arch.
-
The balloon is inflated with saline to a pressure that distends the artery, and the catheter is withdrawn three times with rotation to denude the endothelium.
-
The catheter is removed, and the ECA is ligated. The clamps on the CCA and ICA are removed to restore blood flow.
3. Drug Administration (for this compound):
-
Following the balloon injury, a solution of this compound (e.g., 1.25 mg/kg in saline) is infused into the injured arterial segment for a defined period (e.g., 15 minutes) under pressure.[8]
-
The artery is then rinsed, and blood flow is restored.
4. Post-Operative Care and Tissue Collection:
-
The incision is closed, and the animal is allowed to recover.
-
After a predetermined period (e.g., 14 or 28 days), the animal is euthanized, and the carotid arteries are perfusion-fixed with 4% paraformaldehyde.
5. Histomorphometric Analysis:
-
The arteries are embedded in paraffin and sectioned.
-
Sections are stained with hematoxylin and eosin (H&E) and Verhoeff-Van Gieson (VVG) for elastin.
-
The luminal area, internal elastic lamina (IEL) area, and external elastic lamina (EEL) area are measured using image analysis software.
-
Neointimal area is calculated as IEL area - luminal area. The intima-to-media (I/M) ratio is also a common metric.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by this compound and its comparators.
Caption: this compound inhibits CDK2, preventing Rb phosphorylation and G1/S cell cycle transition.
Caption: Sirolimus inhibits mTORC1, leading to reduced protein synthesis and cell proliferation.
Caption: Paclitaxel stabilizes microtubules, leading to mitotic arrest and inhibition of cell division.
Experimental Workflow
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. A histopathological comparison of different definitions for quantifying in-stent neointimal tissue: implications for the validity of intracoronary ultrasound and optical coherence tomography measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 7. Rat carotid artery balloon injury model [bio-protocol.org]
- 8. Rat Carotid Artery Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cvt-313 and Dinaciclib on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs targeting the dysregulated cell cycle machinery of tumor cells. This guide provides a comparative analysis of two notable CDK inhibitors, Cvt-313 and Dinaciclib, with a focus on their mechanisms of action and their impact on tumor growth based on available preclinical data.
Introduction to this compound and Dinaciclib
This compound is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2][3][4] Its mechanism of action is centered on competitively binding to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of key substrates required for cell cycle progression, particularly at the G1/S transition.[1][4]
Dinaciclib (SCH 727965) is a potent small-molecule inhibitor of multiple cyclin-dependent kinases, with high affinity for CDK1, CDK2, CDK5, and CDK9.[5][6][7][8] This broader spectrum of inhibition allows Dinaciclib to disrupt the cell cycle at multiple checkpoints and also to affect transcriptional regulation, leading to the induction of apoptosis in cancer cells.[5][7] It is being evaluated in clinical trials for various cancers.[9]
Mechanism of Action: A Head-to-Head Comparison
The primary distinction between this compound and Dinaciclib lies in their selectivity for CDK isoforms. This compound exhibits high selectivity for CDK2, with significantly less activity against other CDKs.[2][3][4] In contrast, Dinaciclib's potency against multiple CDKs gives it a wider range of cellular effects.
| Feature | This compound | Dinaciclib |
| Primary Targets | CDK2[1][2][3] | CDK1, CDK2, CDK5, CDK9[5][6][7][8] |
| Mechanism | ATP-competitive inhibitor of CDK2[2][4] | Potent inhibitor of multiple CDKs[5][6][7] |
| Cell Cycle Arrest | G1/S boundary[1][4] | G2/M phase[7][10] |
| Key Cellular Effects | Inhibition of retinoblastoma (Rb) protein hyperphosphorylation[1][4] | Induction of apoptosis, downregulation of Mcl-1, cyclin B1, and MYC[7][10] |
Preclinical Efficacy in Tumor Growth Inhibition
Both this compound and Dinaciclib have demonstrated anti-proliferative activity in a variety of cancer cell lines and in vivo models.
This compound: In Vitro and In Vivo Studies
-
In Vitro: this compound inhibits the growth of various mouse, rat, and human cell lines with IC50 values for growth arrest ranging from 1.25 to 20 µM.[1][4] It has been shown to inhibit the hyperphosphorylation of the retinoblastoma gene product.[1][4]
-
In Vivo: In a colorectal cancer patient-derived xenograft (PDX) model, treatment with this compound alone resulted in minimal tumor growth inhibition.[11] However, when combined with a CDK9 inhibitor, it led to synergistic and significant tumor growth inhibition.[11] In a rat carotid artery model of restenosis, a brief exposure to this compound resulted in over 80% inhibition of neointima formation.[4][12]
Dinaciclib: In Vitro and In Vivo Studies
-
In Vitro: Dinaciclib has shown potent activity across a broad spectrum of cell lines with a median IC50 of 11nM.[7] It effectively induces apoptosis in various cancer cell lines, including those from triple-negative breast cancer (TNBC) and thyroid cancer.[7][10]
-
In Vivo: Dinaciclib has demonstrated significant tumor growth inhibition in multiple preclinical models. In a TNBC patient-derived xenograft (PDX) model, daily intraperitoneal administration of 50 mg/kg Dinaciclib for 5 days a week for 4 weeks resulted in significant tumor growth inhibition.[7] In an orthotopic neuroblastoma xenograft mouse model, Dinaciclib also showed a significant reduction in tumor growth.[13] Furthermore, in pancreatic cancer xenograft models, Dinaciclib inhibited tumor growth and progression.[9][14]
Quantitative Data Summary
| Drug | Target | IC50 (in vitro) | Cell Line/Model | Effect |
| This compound | CDK2 | 0.5 µM[1][2][3][4] | Cell-free assay | Enzyme inhibition |
| CDK1 | 4.2 µM[2][4] | Cell-free assay | Enzyme inhibition | |
| CDK4 | 215 µM[2][4] | Cell-free assay | Enzyme inhibition | |
| Growth Arrest | 1.25 - 20 µM[1][4] | Various human/murine cell lines | Inhibition of cell proliferation | |
| Dinaciclib | CDK1 | 3 nM[6][7][8] | Cell-free assay | Enzyme inhibition |
| CDK2 | 1 nM[6][7][8] | Cell-free assay | Enzyme inhibition | |
| CDK5 | 1 nM[6][7][8] | Cell-free assay | Enzyme inhibition | |
| CDK9 | 4 nM[6][7][8] | Cell-free assay | Enzyme inhibition | |
| Growth Inhibition | Median IC50 of 11 nM[7] | Broad spectrum of cell lines | Inhibition of cell proliferation |
Experimental Protocols
This compound In Vivo Study (Colorectal Cancer PDX Model) [11]
-
Animal Model: Colorectal cancer patient-derived xenografts (PDXs).
-
Treatment: Intraperitoneal injections of this compound (0.625 mg/kg/every other day).
-
Vehicle: 2% DMSO in sterile pure water.
-
Duration: Treatment was initiated when tumors reached a volume of 250 mm³.
-
Endpoint: Tumor volume was measured regularly.
Dinaciclib In Vivo Study (TNBC PDX Model) [7]
-
Animal Model: Triple-negative breast cancer (TNBC) patient-derived xenograft (PDX) model (WHIM12).
-
Treatment: Intraperitoneal (i.p.) administration of Dinaciclib (50 mg/kg) daily, 5 days a week for 4 weeks.
-
Vehicle: Not specified.
-
Endpoint: Tumor growth inhibition was measured, and tumors were harvested for biomarker analysis at the end of the experiment.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits CDK2, leading to G1/S cell cycle arrest.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dinaciclib | SCH 727965 | CDK inhibitor | TargetMol [targetmol.com]
- 9. Dinaciclib - Wikipedia [en.wikipedia.org]
- 10. A cyclin-dependent kinase inhibitor, dinaciclib in preclinical treatment models of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Precision Medicine Drug Discovery Pipeline Identifies Combined CDK2 and 9 Inhibition as a Novel Therapeutic Strategy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Combined Inhibition of Cyclin-Dependent Kinases (Dinaciclib) and AKT (MK-2206) Blocks Pancreatic Tumor Growth and Metastases in Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cvt-313: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Cvt-313, a potent and selective cyclin-dependent kinase 2 (CDK2) inhibitor, adherence to proper disposal protocols is paramount for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring a secure research environment.
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, as with any research chemical, caution should be exercised during its handling and disposal. The primary source of information for disposal considerations is Section 13 of the Safety Data Sheet (SDS) provided by the manufacturer.
Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is crucial. The following steps should be taken to contain and clean up spilled this compound:
-
Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Containment: Cover the spill with a suitable absorbent material to prevent its spread.
-
Collection: Using non-sparking tools, carefully sweep up the absorbed material and place it into an appropriate, sealed container for disposal.
-
Decontamination: Decontaminate the spill site with a 10% caustic solution and ensure the area is well-ventilated until the disposal is complete.
Step-by-Step Disposal Procedures
The disposal of this compound and its containers must be handled responsibly to prevent environmental contamination.
-
Consult Local Regulations: Before initiating disposal, consult federal, state, and local regulations regarding the proper disposal of chemical waste. Waste generators are responsible for correctly characterizing all waste materials.[1]
-
Do Not Dispose as General Waste: this compound and its containers must not be disposed of with household or general laboratory garbage.
-
Prevent Environmental Release: Do not allow the product to reach sewage systems or open water.
-
Segregate for Disposal: All materials contaminated with this compound, including absorbent materials from spills and empty containers, should be collected and held for appropriate disposal.
-
Engage a Licensed Waste Disposal Contractor: Arrange for the collection and disposal of this compound waste through a licensed and qualified hazardous waste disposal company.
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Quantitative Data Summary
At present, publicly available Safety Data Sheets and product information for this compound do not contain specific quantitative data related to disposal, such as concentration limits for drain disposal or specific incineration temperatures. Disposal methods should be determined in consultation with professional waste management services and in accordance with regulatory guidelines.
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
Essential Safety and Handling Protocols for Cvt-313
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Cvt-313, a potent cyclin-dependent kinase 2 (CDK2) inhibitor used in laboratory research. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling practices, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety glasses or goggles |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber) |
| Body Protection | Laboratory coat |
| Respiratory Protection | Not typically required with adequate ventilation. Use a NIOSH-approved respirator if ventilation is inadequate or when handling large quantities. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for the safe handling of this compound. The following step-by-step process details the procedures from preparation to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, inspect all PPE for integrity.
2. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe dust or vapor.
-
Wash hands thoroughly after handling, even if gloves were worn.
3. Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
4. In Case of Exposure:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Wash out mouth with water. Do not induce vomiting. Seek medical attention.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal: Dispose of this compound in accordance with all applicable federal, state, and local environmental regulations. It should be treated as hazardous waste.
-
Container Disposal: Dispose of empty containers as unused product. Do not reuse empty containers.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
